Cas no 104597-98-0 ((S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester)

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester structure
104597-98-0 structure
상품 이름:(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
CAS 번호:104597-98-0
MF:C12H13NO4
메가와트:235.235923528671
MDL:MFCD06799020
CID:126295
PubChem ID:643464

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
    • 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE
    • (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
    • 1,2-Aziridinedicarboxylicacid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
    • 1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
    • 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat
    • Methyl (S)-(?)-N-Z-aziridine-2-carboxylate
    • 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
    • Methyl (S)-(-)-N-benzyloxycarbonylaziridine-2-carboxylate
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96%
    • 104597-98-0
    • AKOS016014968
    • MFCD06799020
    • 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
    • (S)-1-Benzyl2-methylaziridine-1,2-dicarboxylate
    • O1-Benzyl O2-methyl (2S)-aziridine-1,2-dicarboxylate
    • GTZJUBQWCWZING-NKUHCKNESA-N
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, 96%
    • 2-methyl 1-(phenylmethyl) (2S)-1,2-aziridinedicarboxylate
    • SCHEMBL7802196
    • DTXSID10909050
    • 1-Benzyl 2-methyl(S)(-)-1,2-aziridinedicarboxylate,96%
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • CS-0063506
    • PD043828
    • EN300-313424
    • AS-37299
    • 1-Benzyl 2-methyl (2S)-1,2-aziridinedicarboxylate
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (S)- (ZCI)
    • (2S)-1,2-Aziridinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
    • (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester
    • Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate
    • Methyl (S)-N-[(benzyloxy)carbonyl]aziridine-2-carboxylate
    • Methyl (S)-N-Cbz-aziridine-2-carboxylate
    • (S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
    • MDL: MFCD06799020
    • 인치: 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
    • InChIKey: GTZJUBQWCWZING-NKUHCKNESA-N
    • 미소: O(CC1C=CC=CC=1)C(N1C[C@H]1C(=O)OC)=O

계산된 속성

  • 정밀분자량: 235.08449
  • 동위원소 질량: 235.084
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 299
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 55.6
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 색과 성상: 액체
  • 밀도: 1.19 g/mL at 25 °C(lit.)
  • 융해점: N/A
  • 비등점: 160-165 °C/2 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: > 230°f
    섭씨: > 110 ° c
  • 굴절률: n20/D 1.519(lit.)
  • 용해도: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 55.61
  • LogP: 1.11830
  • 용해성: 미확정
  • 광학 활성: [α]20/D −25°, c = 1 in toluene

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 용어:WGK Germany 3
  • 저장 조건:Refrigerator

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$382 2023-03-06
Enamine
EN300-313424-1.0g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
1.0g
$101.0 2025-03-19
TRC
B286235-5000mg
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
5g
$ 420.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-228482-5g
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate,
104597-98-0 96%
5g
¥2106.00 2023-09-05
Enamine
EN300-313424-0.25g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
0.25g
$50.0 2025-03-19
TRC
B286235-25g
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
25g
$ 1620.00 2022-06-07
Enamine
EN300-313424-0.05g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
0.05g
$23.0 2025-03-19
Enamine
EN300-313424-5.0g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
5.0g
$316.0 2025-03-19
TRC
B286235-2.5g
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
2.5g
$ 253.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-50mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
50mg
113.0CNY 2021-07-14

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Methanol ;  1 h, rt
참조
Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis
Minakata, Satoshi; Murakami, Yuta; Tsuruoka, Ryoji; Kitanaka, Shinsuke; Komatsu, Mitsuo, Chemical Communications (Cambridge, 2008, (47), 6363-6365

합성 방법 2

반응 조건
1.1 Reagents: Sodium acetate Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium cyanide ,  Manganese oxide (MnO2) ;  40 min, 0 °C
참조
Catalytic Asymmetric Aziridination of α,β-Unsaturated Aldehydes
Deiana, Luca; Dziedzic, Pawel; Zhao, Gui-Ling; Vesely, Jan; Ibrahem, Ismail; et al, Chemistry - A European Journal, 2011, 17(28), 7904-7917

합성 방법 3

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  10 min, rt; 4 h, rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  basified, rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 20 h, rt
참조
Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively
Adams, Benjamin; Lowpetch, Kreingkrai; Thorndycroft, Faye; Whyte, Sheena M.; Young, Douglas W., Organic & Biomolecular Chemistry, 2005, 3(18), 3357-3364

합성 방법 4

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  2 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 16 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
참조
Synthesis of homochiral acyclic mono- and bis(α-amino acid)s with oligo(oxyethylene) chains
Belohradsky, Martin; Ridvan, Ludek; Zavada, Jiri, Collection of Czechoslovak Chemical Communications, 2003, 68(7), 1319-1325

합성 방법 5

반응 조건
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Triethylamine Solvents: Chloroform
참조
Construction of optically pure tryptophans from serine derived aziridine-2-carboxylates
Sato, Kazuo; Kozikowski, Alan P., Tetrahedron Letters, 1989, 30(31), 4073-6

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether
1.4 -
참조
Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonyl-2-aziridinecarboxylates
Kato, Shiro; Harada, Hiroshi; Morie, Toshiya, Journal of the Chemical Society, 1997, (21), 3219-3226

합성 방법 7

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  3 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ,  Toluene ;  0 °C → rt; 16 h, rt
참조
Selective cleavage of carbamate protecting groups from aziridines with Otera's catalyst
Sun, Shan; Tirotta, Ilaria; Zia, Nicholas; Hutton, Craig A., Australian Journal of Chemistry, 2014, 67(3), 411-415

합성 방법 8

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Reagents: Triethylamine Solvents: Dichloromethane
참조
Synthesis of amino acids with modified principal properties. 2: Amino acids with polar side chains
Larsson, Ulf; Carlson, Rolf, Acta Chemica Scandinavica, 1994, 48(6), 511-16

합성 방법 9

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  0 °C; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 20 h, rt
참조
In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143
Zechner, Melanie; Castro Jaramillo, Claudia A.; Zubler, Nadine S.; Taddio, Marco F. ; Mu, Linjing ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6782-6797

합성 방법 10

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C → rt; 15 h, rt
참조
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

합성 방법 11

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
1.2 -
참조
Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase
Adams, Benjamin; Beresford, Kenneth J. M.; Whyte, Sheena M.; Young, Douglas W., Chemical Communications (Cambridge), 2000, (7), 619-620

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Raw materials

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:104597-98-0)(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
A801009
순결:99%/99%
재다:5g/25g
가격 ($):186.0/652.0